

An In-depth Technical Guide to 8-Nitro-7-quinolinecarboxaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Nitro-7-quinolinecarboxaldehyde

Cat. No.: B180672

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CAS Number: 101327-87-1 Synonyms: 7-Formyl-8-nitroquinoline, 8-nitroquinoline-7-carbaldehyde

This technical guide provides a comprehensive overview of **8-Nitro-7-quinolinecarboxaldehyde**, a key chemical intermediate for researchers, scientists, and professionals in drug development and materials science. The document summarizes its chemical and physical properties, outlines a plausible synthetic route, and discusses its potential applications based on available data.

Core Compound Properties

8-Nitro-7-quinolinecarboxaldehyde is a solid, pale yellow to brown crystalline powder.^[1] It is recognized for its utility as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and organic electronics. The presence of both a nitro group and an aldehyde group on the quinoline scaffold makes it a versatile reagent for various chemical transformations.

Table 1: Physicochemical Properties of **8-Nitro-7-quinolinecarboxaldehyde**

Property	Value	Source
Molecular Formula	C ₁₀ H ₆ N ₂ O ₃	[1] [2]
Molecular Weight	202.17 g/mol	[1] [2]
Appearance	Pale yellow to brown solid/crystalline powder	[1]
Melting Point	179-183 °C	
Purity	>98.0% (GC)	[1]
CAS Number	101327-87-1	[1]
Beilstein/Reaxys Number	4677324	[2]

Table 2: Safety and Handling Information

Hazard Statement	Precautionary Statement
H315: Causes skin irritation	P280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritation	P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
H341: Suspected of causing genetic defects	P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P308 + P313: IF exposed or concerned: Get medical advice/attention.	
P405: Store locked up.	
P501: Dispose of contents/container to an approved waste disposal plant.	

This information is based on GHS classifications and may not be exhaustive.[\[2\]](#) Always consult the full Safety Data Sheet (SDS) before handling.

Synthesis and Reactivity

While specific, peer-reviewed experimental protocols for the synthesis of **8-Nitro-7-quinolinecarboxaldehyde** are not readily available in the public domain, a plausible and widely used method for the nitration of aromatic compounds can be proposed. The direct nitration of the precursor, 7-quinolinecarboxaldehyde, is the most likely synthetic route.

Proposed Experimental Protocol: Nitration of 7-Quinolinecarboxaldehyde

Disclaimer: This is a proposed protocol based on established chemical principles for the nitration of similar quinoline derivatives. It has not been experimentally validated for this specific compound and should be adapted and optimized with appropriate safety precautions.

Objective: To synthesize **8-Nitro-7-quinolinecarboxaldehyde** by electrophilic aromatic substitution.

Materials:

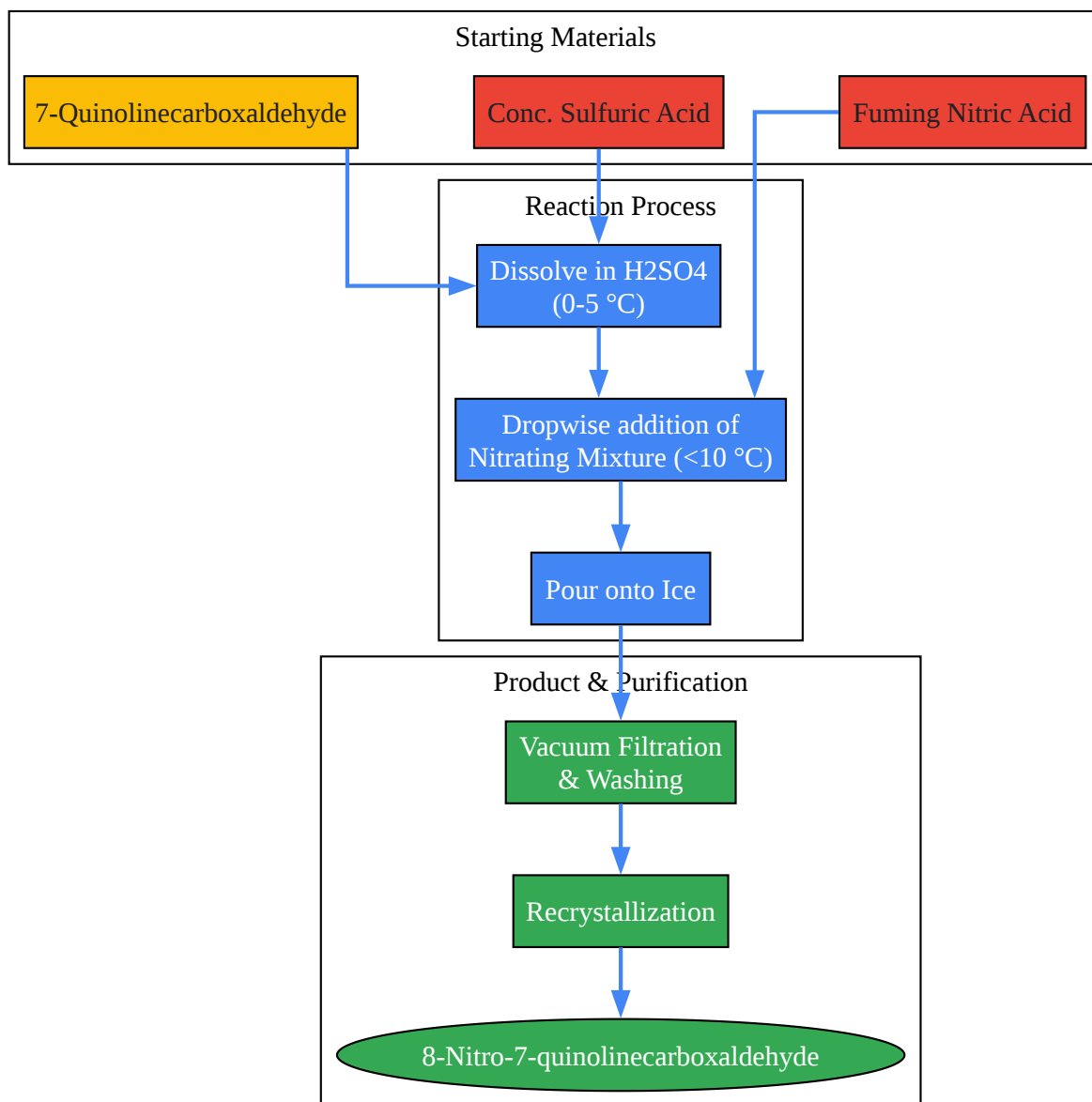
- 7-Quinolinecarboxaldehyde
- Fuming Nitric Acid (HNO_3)
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Ice bath
- Magnetic stirrer and stir bar
- Round-bottom flask
- Dropping funnel

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-quinolinecarboxaldehyde in concentrated sulfuric acid. The process is exothermic and should be performed in an ice bath to maintain a low temperature (0-5 °C).

- Separately, prepare a nitrating mixture by slowly adding fuming nitric acid to a cooled portion of concentrated sulfuric acid.
- While vigorously stirring the solution of 7-quinolinecarboxaldehyde, add the nitrating mixture dropwise using a dropping funnel. The temperature of the reaction mixture must be carefully controlled and kept below 10 °C throughout the addition.
- After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the reaction progress by a suitable method such as Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is carefully poured over crushed ice to precipitate the crude product.
- The solid precipitate is collected by vacuum filtration and washed with cold water until the filtrate is neutral.
- The crude **8-Nitro-7-quinolinecarboxaldehyde** can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

Visualization of Synthetic Workflow



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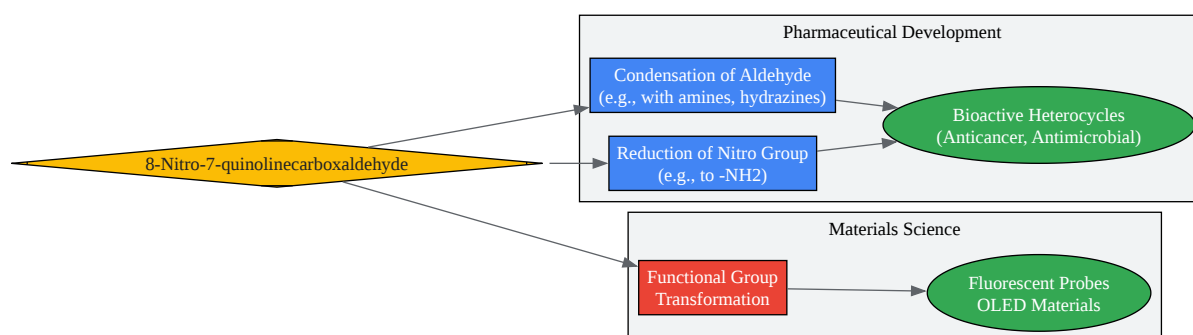
Caption: Proposed synthesis workflow for **8-Nitro-7-quinolinecarboxaldehyde**.

Applications in Research and Development

8-Nitro-7-quinolinecarboxaldehyde serves as a valuable intermediate in several areas of chemical and pharmaceutical research. Its bifunctional nature allows for diverse synthetic modifications.

- **Pharmaceutical Synthesis:** The quinoline core is a "privileged structure" in medicinal chemistry, found in numerous bioactive compounds. This intermediate is used in the development of novel therapeutics, particularly anti-cancer and antimicrobial agents. The nitro and aldehyde groups provide reactive sites for constructing more complex molecules with potential biological activity.
- **Fluorescent Probes and Materials Science:** Quinoline derivatives are known for their fluorescent properties. **8-Nitro-7-quinolinecarboxaldehyde** can be used to synthesize novel dyes and probes for biological imaging.[3] Furthermore, it is a building block for materials used in Organic Light-Emitting Diodes (OLEDs), contributing to the development of advanced display technologies.

Visualization of Application Pathways



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Caption: Role as a versatile intermediate in synthesis pathways.

Biological Activity

While the broader class of nitroquinolines and their derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer effects, there is currently no publicly available quantitative data (e.g., IC_{50} or MIC values) for **8-Nitro-7-quinolinecarboxaldehyde** itself. Research in this area is ongoing, and the compound serves as a key starting material for creating libraries of derivatives for biological screening. The functional groups present suggest that its derivatives could be designed to interact with various biological targets.

Spectroscopic Data

Detailed experimental spectroscopic data (1H NMR, ^{13}C NMR, IR, Mass Spectrometry) for **8-Nitro-7-quinolinecarboxaldehyde** is not available in the public domain through scientific literature or supplier documentation. Characterization of this compound would require standard analytical techniques. For reference, the expected IR spectrum would likely show characteristic peaks for the aromatic C-H stretching, C=O stretching of the aldehyde (around 1700 cm^{-1}), and N-O stretching of the nitro group (around 1530 and 1350 cm^{-1}). The 1H NMR spectrum would display signals in the aromatic region corresponding to the quinoline ring protons and a distinct singlet for the aldehyde proton, typically downfield (around 10 ppm).

Conclusion

8-Nitro-7-quinolinecarboxaldehyde is a valuable chemical intermediate with significant potential in drug discovery and materials science. Its well-defined physical properties and versatile chemical reactivity make it a useful building block for synthesizing novel compounds. While detailed experimental protocols and quantitative biological and spectroscopic data are not widely available, this guide provides a summary of the existing knowledge and outlines the primary areas of its application, serving as a foundational resource for researchers in the field. Further research is needed to fully characterize its properties and explore its potential in various scientific domains.

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References

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